molecular formula C12H17N3O2 B2716851 N-tert-Butyl-N'-pyridin-3-ylmethyl-oxalamide CAS No. 331864-68-7

N-tert-Butyl-N'-pyridin-3-ylmethyl-oxalamide

Cat. No. B2716851
CAS RN: 331864-68-7
M. Wt: 235.287
InChI Key: XLKCPWWXSWDAFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide involves the reaction of tert-butylamine, pyridine-3-carboxaldehyde, and oxalic acid dihydrate in the presence of a dehydrating agent. The reaction steps include dissolving tert-butylamine in a dry solvent such as dichloromethane or toluene, adding pyridine-3-carboxaldehyde to the reaction mixture and stirring for 10-15 minutes, adding oxalic acid dihydrate to the reaction mixture and stirring for an additional 10-15 minutes, adding a dehydrating agent to the reaction mixture and stirring for 1-2 hours at room temperature, quenching the reaction by adding water and extracting the product with a suitable organic solvent such as ethyl acetate, and purifying the product by column chromatography or recrystallization to obtain N-tert-Butyl-N’-pyridin-3-ylmethyl-oxalamide as a white solid.


Molecular Structure Analysis

The compound crystallized in a triclinic space group, P-1, with cell parameters a = 6.7945 (2), b = 7.1791 (3), c = 17.1267 (7), α = 96.153 (1), β = 100.573 (2), γ = 98.911 (2) and Z = 2, with the whole molecule being the asymmetric unit . The compound has extensive π–π interactions along the c-axis between the phenyl ring and the pyridyl ring at a distance of 3.7 Å . In addition, the crystal also has a nearly linear intermolecular N–H···N hydrogen bond at a relatively short distance of 1.96 Å .

Scientific Research Applications

Antifungal Applications

This compound has shown promising results in the field of antifungal research . A study found that a similar compound, referred to as Probe II, exhibited excellent antifungal activity against a variety of fungal pathogens, including several multidrug-resistant Candida species . The compound was found to inhibit the formation of yeast to mold as well as ergosterol formation, a key component of the fungal cell membrane .

Antibacterial Applications

The same study also investigated the compound’s antimicrobial potency against a panel of bacterial pathogens, including both Gram-positive and Gram-negative bacteria . While the results were not as pronounced as the antifungal activity, this suggests potential for further research in this area.

Drug Development

The compound’s properties make it a promising candidate for drug development, particularly in addressing the global challenge of emerging drug resistance in Candida species . The study suggests that the compound could be developed into a new generation of drug treatments .

In-Silico Molecular Docking

The compound has been used in in-silico molecular docking studies to analyze its dynamics, absorption, distribution, metabolism, excretion, and toxicity (ADMET) . This type of research is crucial in the early stages of drug development to predict how a compound will behave in the body.

Inhibition of Sterol 14-alpha demethylase (CYP51)

The compound has been found to inhibit Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of sterols . Inhibition of this enzyme can lead to a disruption in ergosterol biosynthesis, which is a potential mechanism of action for its antifungal activity .

Toxicity Studies

Preliminary ADMET analysis suggests that the compound could be moderately toxic to humans . However, in-vitro toxicity studies are needed to understand the real-time toxic level . This is an important aspect of drug development to ensure the safety of potential treatments.

properties

IUPAC Name

N'-tert-butyl-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-12(2,3)15-11(17)10(16)14-8-9-5-4-6-13-7-9/h4-7H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKCPWWXSWDAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-tert-butyl-N-(pyridin-3-ylmethyl)oxamide

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